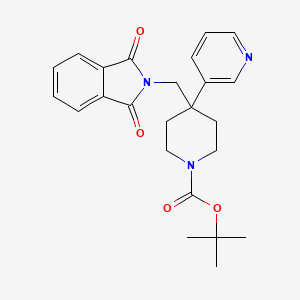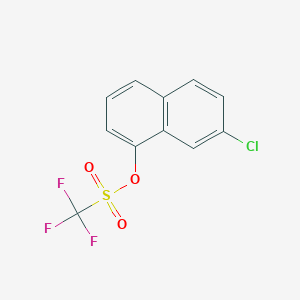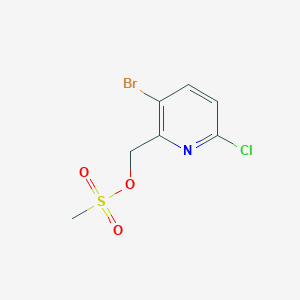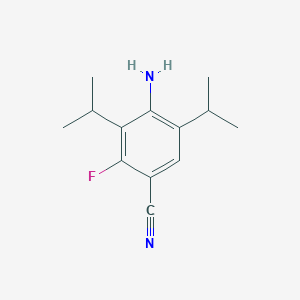
4-Fluoro-N-(p-tolyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(p-tolyl)aniline is an organofluorine compound with the molecular formula C13H12FN It is a derivative of aniline, where the hydrogen atom in the para position of the aniline ring is replaced by a fluorine atom, and the amino group is substituted with a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Fluoro-N-(p-tolyl)aniline can be synthesized through several methods. One common approach involves the Buchwald-Hartwig amination reaction. In this method, 4-fluoroaniline and p-iodotoluene are reacted in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction typically proceeds at elevated temperatures (around 100-120°C) and yields the desired product in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and purification methods, such as recrystallization or chromatography, can be tailored to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Aplicaciones Científicas De Investigación
4-Fluoro-N-(p-tolyl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Catalysis: It acts as a ligand in homogeneous catalysis, facilitating various chemical transformations.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N-(p-tolyl)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. In catalysis, it can coordinate with metal centers, enhancing the reactivity and selectivity of the catalytic process .
Comparación Con Compuestos Similares
4-Fluoroaniline: Lacks the p-tolyl group, making it less sterically hindered and potentially more reactive in certain reactions.
N-(p-Tolyl)aniline: Lacks the fluorine atom, which affects its electronic properties and reactivity.
4-Methyl-N-(p-tolyl)aniline: Contains a methyl group instead of a fluorine atom, altering its chemical behavior.
Uniqueness: 4-Fluoro-N-(p-tolyl)aniline is unique due to the presence of both the fluorine atom and the p-tolyl group. The fluorine atom imparts electron-withdrawing properties, while the p-tolyl group provides steric bulk. This combination influences the compound’s reactivity, making it suitable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C13H12FN |
|---|---|
Peso molecular |
201.24 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-4-methylaniline |
InChI |
InChI=1S/C13H12FN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3 |
Clave InChI |
WENXJIIFLMNEKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine](/img/structure/B13990467.png)


![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)




![[2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13990519.png)
![N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide](/img/structure/B13990526.png)



![Ethyl 8-(2-oxoethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13990553.png)
